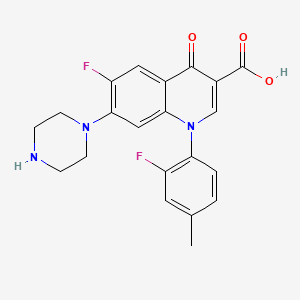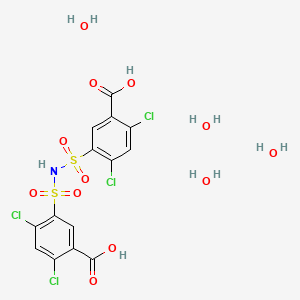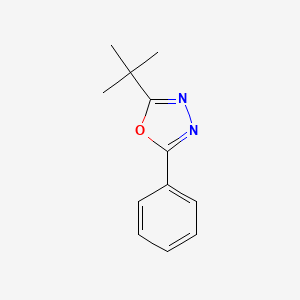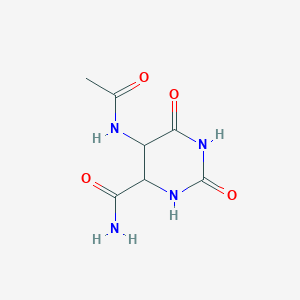
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pivaloyl group, a pyrrolidine ring, and an amino acid derivative. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the preparation of the pyrrolidine ring, followed by the introduction of the pivaloyl group and the amino acid derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. Additionally, purification methods such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies involving enzyme inhibition, protein-ligand interactions, and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide shares similarities with other amino acid derivatives and pivaloyl-containing compounds.
- Compounds such as N-pivaloyl-L-proline and N-methyl-L-alanine exhibit similar structural features and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H25N3O3 |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H25N3O3/c1-9(11(15)18)16(5)12(19)10-7-6-8-17(10)13(20)14(2,3)4/h9-10H,6-8H2,1-5H3,(H2,15,18)/t9-,10-/m0/s1 |
InChI Key |
GUIHUKXUJZTTKF-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)C(C)(C)C |
Canonical SMILES |
CC(C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)



![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)



![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)


